BenchChemオンラインストアへようこそ!

N-(3-(isoxazol-4-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Physicochemical profiling Drug-likeness Screening library selection

This compound offers a unique isoxazol-4-yl connectivity combined with a flexible propyl linker, delivering a conformational probe for GABA A α5 subtype selectivity studies and kinase panel SAR. Its amide scaffold ensures superior aqueous stability over ester-linked analogs, making it ideal for long-duration fungal inhibition assays. Enhance your diversity screening libraries with this drug-like chemotype. Research-grade, ≥98% purity; request a quote for bulk orders.

Molecular Formula C17H18N4O2
Molecular Weight 310.357
CAS No. 1903610-21-8
Cat. No. B2668240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(isoxazol-4-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
CAS1903610-21-8
Molecular FormulaC17H18N4O2
Molecular Weight310.357
Structural Identifiers
SMILESCC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCCC3=CON=C3
InChIInChI=1S/C17H18N4O2/c1-13-16(11-19-21(13)15-7-3-2-4-8-15)17(22)18-9-5-6-14-10-20-23-12-14/h2-4,7-8,10-12H,5-6,9H2,1H3,(H,18,22)
InChIKeyRDRGVNVIIQIYSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Isoxazol-4-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS 1903610-21-8): Structural Identity and Compound Class Baseline


N-(3-(isoxazol-4-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS 1903610-21-8) is a fully synthetic small molecule (MW 310.36, C₁₇H₁₈N₄O₂) that integrates a 1-phenyl-5-methylpyrazole-4-carboxamide core with an isoxazol-4-yl moiety connected via a three-carbon propyl linker [1]. The compound belongs to the broader isoxazole-pyrazole hybrid chemotype, a scaffold class that has been patented for GABA A α5 receptor modulation (Hoffmann-La Roche, US 8,163,728) and explored for antifungal applications [2]. It is catalogued in commercial screening libraries as a research-grade compound for non-human investigational use [1]. Important note: high-strength differential evidence for this specific compound is limited; the quantitative data below represents the best available information gathered from authoritative sources and class-level inferences where direct comparative data could not be located.

Why Generic Substitution of N-(3-(Isoxazol-4-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide Is Not Scientifically Justified


Isoxazole-pyrazole hybrids constitute a structurally diverse class where minor modifications in linker length, ring substitution, and regiochemistry can produce profound differences in target engagement and selectivity [1]. The specific combination found in CAS 1903610-21-8—a 1-phenyl-5-methylpyrazole-4-carboxamide coupled to an isoxazol-4-yl group via a saturated propyl linker—represents a distinct connectivity pattern. Closely related analogs such as N-(3,5-difluorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (CHEMBL1501168) or the isoxazole-pyrazole carboxylate series (e.g., compound 7ai) differ in both the heterocycle attachment point and the amide bond orientation, which are known to alter H-bonding geometry and metabolic stability in pyrazolecarboxamide kinase inhibitor programs [2]. Without head-to-head data establishing functional equivalence, assuming interchangeability between analogs that differ in N-substituent, linker composition, or isoxazole regioisomerism carries a high risk of divergent biological outcomes.

Quantitative Differentiation Evidence: N-(3-(Isoxazol-4-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. Common Pyrazole-4-Carboxamide Screening Analogs

CAS 1903610-21-8 (MW 310.36 g/mol) occupies a distinct physicochemical space relative to common pyrazole-4-carboxamide screening analogs by virtue of its balanced MW and the presence of a neutral isoxazole rather than a charged or highly polar substituent [1]. The closest analog in public databases, N-(3,5-difluorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (CHEMBL1501168, MW 313.30 g/mol), substitutes the flexible propyl-isoxazole tail with a rigid, electron-deficient 3,5-difluorophenyl ring, resulting in a significantly different dipole moment and H-bond acceptor profile despite near-identical molecular weight [2]. Additionally, the isoxazole pyrazole carboxylate series described by Wu et al. (2015) features an ester linkage rather than an amide, shifting compounds into a higher MW range (typically 370–420 g/mol) and altering hydrolytic stability profiles [3].

Physicochemical profiling Drug-likeness Screening library selection

Rotatable Bond Count and Conformational Flexibility: Differentiation from Rigid Biaryl Pyrazole-4-Carboxamides

The propyl linker in CAS 1903610-21-8 introduces 4 additional rotatable bonds beyond the amide bond, yielding an estimated total of 7 rotatable bonds, compared to only 3 rotatable bonds for the rigid analog N-(3,5-difluorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide [1]. This difference in conformational entropy is expected to influence binding kinetics and selectivity profiles. In kinase inhibitor SAR studies on the pyrazole-4-carboxamide scaffold, Yoon et al. (2017) demonstrated that increasing linker flexibility between the pyrazole core and the terminal heterocycle altered selectivity ratios between wild-type and gatekeeper-mutant RET kinase by over 5-fold [2]. While this specific observation was made on a 5-aminopyrazole sub-series, it establishes a class-level principle that linker flexibility in pyrazole-4-carboxamides is a meaningful driver of differential target engagement.

Conformational flexibility Ligand efficiency Target engagement entropy

Isoxazole Regioisomerism: 4-yl vs. 3-yl vs. 5-yl Attachment as a Determinant of GABA A α5 Receptor Affinity

CAS 1903610-21-8 carries an isoxazol-4-yl group, whereas the majority of biologically characterized isoxazole-pyrazole hybrids in the patent literature feature isoxazol-3-yl or isoxazol-5-yl connectivity. The Hoffmann-La Roche patent family (US 8,163,728 and related filings) extensively describes isoxazole-pyrazole derivatives as GABA A α5 receptor ligands, where the position of the isoxazole attachment is a critical determinant of both binding affinity (Ki) and functional selectivity (inverse agonism vs. antagonism) [1]. Within this patent, compounds bearing isoxazol-3-yl and isoxazol-5-yl groups demonstrated Ki values ranging from <10 nM to >1,000 nM depending on the specific substitution pattern. While CAS 1903610-21-8 itself is not explicitly exemplified in the Roche patents, its isoxazol-4-yl regioisomerism represents a distinct connectivity that has been comparatively underexplored in target-based programs, potentially offering differentiated selectivity profiles against the GABA A receptor subtype panel [2]. Importantly, this is a class-level inference; direct binding data for CAS 1903610-21-8 at GABA A receptors has not been publicly reported.

GABA A receptor Isoxazole regioisomerism CNS drug discovery

Lack of Carboxylic Acid/Ester Functionality: Differentiated Metabolic and Solubility Profile vs. Antifungal Isoxazole-Pyrazole Carboxylates

Unlike the isoxazole pyrazole carboxylate series (e.g., compound 7ai) reported by Wu et al. (2015) that demonstrated antifungal EC₅₀ values of 0.37 μg/mL against Rhizoctonia solani, CAS 1903610-21-8 features a carboxamide rather than a carboxylate ester at the pyrazole 4-position, and the isoxazole is connected as a 4-yl substituent on a flexible linker rather than being fused via an ester bond [1]. The carboxylate ester in compound 7ai and its analogs is susceptible to hydrolytic degradation under both acidic and basic conditions, whereas the secondary amide in CAS 1903610-21-8 is expected to exhibit superior chemical and metabolic stability based on well-established amide vs. ester stability principles [2]. This structural distinction positions CAS 1903610-21-8 as a candidate for applications requiring prolonged incubation times or exposure to hydrolytic environments where ester-containing analogs would degrade.

Metabolic stability Solubility Agrochemical vs. pharmaceutical chemotype

Evidence-Based Application Scenarios for N-(3-(Isoxazol-4-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS 1903610-21-8)


CNS Target Screening: Exploring Unexplored Isoxazole-4-yl Topology at GABA A Receptor Subtypes

Based on class-level evidence from the Hoffmann-La Roche patent family (US 8,163,728), where isoxazole-pyrazoles with 3-yl and 5-yl connectivity demonstrate high-affinity GABA A α5 binding (Ki <100 nM for optimized examples), CAS 1903610-21-8 can serve as a probe for the pharmacologically underexplored isoxazol-4-yl connectivity [1]. Its inclusion in a focused GABA A receptor screening panel could reveal whether 4-yl substitution confers distinct subtype selectivity or functional pharmacology (inverse agonism vs. antagonism) not observed with the extensively characterized 3-yl and 5-yl series. Procurement priority: medium, based on structural novelty rather than validated target engagement data.

Kinase Selectivity Profiling: Flexible Linker Pyrazole-4-Carboxamide as a Chemical Tool for Conformational Sampling

The 7-rotatable-bond architecture of CAS 1903610-21-8, featuring a flexible propyl linker between the pyrazole carboxamide and the isoxazole ring, contrasts with the more rigid pyrazole-4-carboxamide kinase inhibitors described by Yoon et al. (2017) where linker modifications shifted RET kinase selectivity by >5-fold [2]. This compound may be deployed as a conformational flexibility probe in kinase panel screens to assess whether increased entropic freedom in the side chain translates to broader or narrower selectivity profiles relative to constrained analogs. Procurement priority: medium, for laboratories conducting systematic SAR by scaffold flexibility.

Hydrolytic Stability-Demanding Assays: Amide-Based Scaffold as an Alternative to Ester-Linked Isoxazole-Pyrazole Probes

In antifungal or agrochemical discovery workflows where the ester-containing isoxazole pyrazole carboxylate series (e.g., compound 7ai; EC₅₀ 0.37 μg/mL vs. R. solani [3]) suffers from hydrolytic degradation during extended incubation, CAS 1903610-21-8 offers a structurally related but chemically robust amide scaffold. Its expected superior stability in aqueous buffers (amide hydrolysis ~10³–10⁶-fold slower than esters [4]) makes it suitable for 24–72 h fungal growth inhibition assays or plant tissue culture experiments where compound integrity must be maintained. Procurement priority: higher for labs experiencing compound stability issues with ester-based isoxazole-pyrazole analogs.

Chemical Diversity Library Augmentation: Filling the MW ~310, Neutral Isoxazole Niche

For high-throughput screening library curation, CAS 1903610-21-8 occupies a specific and underrepresented region of chemical space: MW 310.36 with a neutral isoxazole linked via a saturated three-carbon spacer to a pyrazole carboxamide [5]. This physicochemical profile is not duplicated by the more common rigid biaryl pyrazole-4-carboxamides (MW ~313 but limited flexibility) or the larger ester-linked isoxazole-pyrazole hybrids (MW 370–420). Inclusion in diversity-oriented screening collections can enhance coverage of the drug-like chemical space for targets where balanced MW and conformational flexibility are desirable. Procurement priority: medium, as a diversity set complement.

Quote Request

Request a Quote for N-(3-(isoxazol-4-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.